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Compound of Interest

Compound Name: Efrapeptin F

Cat. No.: B144461 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Efrapeptin F is a member of a family of modified linear peptide antibiotics produced by fungi of

the genus Tolypocladium.[1] It is a highly potent and specific inhibitor of the mitochondrial

F1Fo-ATP synthase (also known as Complex V), the enzyme responsible for the synthesis of

ATP through oxidative phosphorylation (OXPHOS).[2][3] By binding directly to the catalytic F1

domain of the enzyme, Efrapeptin F effectively decouples the proton motive force from ATP

production.[2][4] This specificity makes it an invaluable tool for dissecting the components of

mitochondrial respiration, quantifying ATP-linked oxygen consumption, and investigating the

mechanisms of cellular bioenergetics. These application notes provide a comprehensive

overview of Efrapeptin F's mechanism, its utility in research, and detailed protocols for its use

in key experimental assays.

Mechanism of Action
Oxidative phosphorylation is the metabolic pathway where cells use a series of redox reactions

to harness energy from nutrients to produce ATP.[5] The electron transport chain (ETC) pumps

protons across the inner mitochondrial membrane, generating an electrochemical gradient

known as the proton motive force (PMF). The F1Fo-ATP synthase utilizes the energy stored in

this gradient, allowing protons to flow back into the mitochondrial matrix to drive the

phosphorylation of ADP to ATP.
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Efrapeptin F exerts its inhibitory effect by binding to a unique site within the central cavity of

the F1 domain of the ATP synthase.[2][3] This binding site involves hydrophobic contacts with

the α, β, and γ subunits of the enzyme.[2][4][6] The binding of Efrapeptin F physically

obstructs the necessary rotational movement and conformational changes within the enzyme's

catalytic subunits.[2][3] Specifically, it appears to lock the βE subunit in an "empty"

conformation, preventing it from transitioning to a nucleotide-binding state, which is a critical

step in the enzyme's cyclic catalytic mechanism.[2][3][4] This action effectively inhibits both

ATP synthesis driven by the proton gradient and the reverse reaction, ATP hydrolysis.[1]
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Caption: Mechanism of Efrapeptin F inhibition on F1Fo-ATP synthase.

Quantitative Data for Efrapeptin F
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The following table summarizes key quantitative parameters for Efrapeptin F, providing

researchers with essential data for experimental design.

Parameter Value Organism/System Notes

Dissociation Constant

(Kd)
~1.0 x 10⁻⁸ M

Bovine Heart

Mitochondria

Represents the

binding affinity of

Efrapeptin F to the

F1Fo-ATP synthase

complex.[7]

IC50 (ATP Hydrolysis)
0.56 mol / mol of

enzyme

Submitochondrial

Particles

50% inhibition of ATP

hydrolysis activity was

achieved at this molar

ratio of inhibitor to

enzyme.[7]

Inhibition Type Competitive
Submitochondrial

Particles

Competitive with

respect to both ADP

and phosphate during

ATP synthesis.[7]

Typical Working

Concentration
1 - 5 µg/mL Cell Culture

Effective

concentration can

vary by cell type and

density. Titration is

recommended.

Typical Working

Concentration
0.1 - 1 µM Isolated Mitochondria

Lower concentrations

are typically sufficient

for purified

mitochondrial

preparations.

Experimental Protocols
Efrapeptin F is a critical tool for several key bioenergetic assays. Below are detailed protocols

for its application.
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This protocol uses microplate-based respirometry (e.g., Agilent Seahorse XF Analyzer) to

measure the oxygen consumption rate (OCR) and determine the proportion of respiration

dedicated to ATP synthesis. Efrapeptin F is used as a highly specific inhibitor of ATP synthase,

functionally equivalent to the more commonly used oligomycin.

A. Materials

Seahorse XF Cell Culture Microplates

Seahorse XF Calibrant

Culture medium for Seahorse assay (e.g., XF Base Medium supplemented with glucose,

pyruvate, and glutamine)

Efrapeptin F (stock solution in DMSO or ethanol)

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (stock solution in DMSO)

Rotenone/Antimycin A mixture (stock solution in DMSO)

B. Method

Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density

and allow them to adhere overnight.

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2

incubator at 37°C overnight.

Compound Plate Preparation: Prepare a utility plate with the compounds for injection.

Port A: Efrapeptin F (to a final concentration of 1-5 µg/mL).

Port B: FCCP (to a final concentration determined by a prior titration, typically 0.5-2.0 µM).

Port C: Rotenone/Antimycin A mixture (to a final concentration of 0.5 µM each).

Assay Execution:
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Replace the cell culture growth medium with pre-warmed Seahorse assay medium.

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

Load the hydrated sensor cartridge with the compound plate and initiate the Seahorse XF

assay.

The instrument will perform baseline measurements followed by sequential injections of

the prepared compounds.

Data Analysis:

Basal Respiration: The initial OCR measurement before any injections.

ATP-Linked Respiration: The decrease in OCR after the injection of Efrapeptin F (Basal

Respiration - Efrapeptin F-inhibited OCR).

Proton Leak: The remaining OCR after Efrapeptin F injection.[8]

Maximal Respiration: The peak OCR measurement after FCCP injection.

Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
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1. Measure Baseline OCR
(Basal Respiration)

2. Inject Efrapeptin F

3. Measure ATP-Linked Respiration
(OCR decreases)

4. Inject FCCP (Uncoupler)

5. Measure Maximal Respiration
(OCR increases to maximum)

6. Inject Rotenone/Antimycin A

7. Measure Non-Mitochondrial Respiration
(OCR drops significantly)

Click to download full resolution via product page

Caption: Experimental workflow for measuring OCR using Efrapeptin F.

Inhibition of ATP synthase by Efrapeptin F prevents the utilization of the proton gradient for

ATP synthesis, which can lead to a hyperpolarization (increase) of the mitochondrial membrane

potential (ΔΨm). This protocol describes how to measure this change using a potentiometric

fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) and flow cytometry.
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Cells in suspension or trypsinized adherent cells

TMRE (stock solution in DMSO, e.g., 10 µM)

Efrapeptin F (stock solution in DMSO)

FCCP (stock solution in DMSO, used as a depolarization control)

FACS buffer (e.g., PBS with 1% FBS)

Flow cytometer

B. Method

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x

10⁶ cells/mL in pre-warmed culture medium.

Staining: Add TMRE to the cell suspension to a final concentration of 20-100 nM (the optimal

concentration should be titrated for the specific cell line). Incubate for 20-30 minutes at 37°C,

protected from light.

Treatment: Aliquot the stained cells into separate tubes for different treatments:

Untreated Control: Add vehicle (DMSO) only.

Efrapeptin F Treatment: Add Efrapeptin F to a final concentration of 1-5 µg/mL.

Depolarization Control: Add FCCP to a final concentration of 5-10 µM.

Incubation: Incubate the cells with the treatments for 15-30 minutes at 37°C.

Flow Cytometry:

Analyze the samples on a flow cytometer, using an appropriate laser for excitation (e.g.,

561 nm) and emission filter (e.g., 585/42 nm).

Collect data for at least 10,000 events per sample.

Data Analysis:
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Gate on the live cell population based on forward and side scatter.

Compare the geometric mean fluorescence intensity (MFI) of the TMRE signal between

the different treatment groups.

An increase in MFI in the Efrapeptin F-treated sample compared to the untreated control

indicates mitochondrial hyperpolarization.

The FCCP-treated sample should show a significant decrease in MFI, confirming that the

signal is dependent on ΔΨm.[9]

Applications in Drug Discovery and Development
The study of cellular metabolism and mitochondrial function is a critical aspect of modern drug

discovery.[10][11] Efrapeptin F serves multiple roles in this field:

Target Validation: It can be used to mimic the effect of inhibiting ATP synthase, helping to

validate this enzyme as a potential therapeutic target.

Screening Assays: Efrapeptin F can be employed as a positive control in high-throughput

screening campaigns designed to identify new small-molecule inhibitors of F1Fo-ATP

synthase.[12]

Toxicity and Safety Profiling: By specifically inhibiting oxidative phosphorylation, Efrapeptin
F can be used in toxicology studies to understand the cellular consequences of

mitochondrial dysfunction induced by drug candidates.
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Caption: Overview of Oxidative Phosphorylation showing the site of Efrapeptin F action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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